Improved Accuracy and Recovery in Fish Tissue Quantification Using Eugenol-d3 as Internal Standard
In a method validated across four aquatic species (carp, channel catfish, turbot, and shrimp), the use of eugenol-d3 as an internal standard via stable isotope dilution assay (SIDA) achieved average recoveries of 94.7–109.78% at spiking levels of 10, 50, and 200 μg kg⁻¹. This performance is contrasted with the explicit finding that accurate quantification of eugenol residues could not be achieved using external standard calibration due to severe matrix effect differences across sample types [1]. The SIDA approach compensates for extraction losses and ionization variability that would otherwise compromise external standard methods.
| Evidence Dimension | Recovery (Accuracy) |
|---|---|
| Target Compound Data | Average recovery: 94.7–109.78% |
| Comparator Or Baseline | External standard calibration: quantification not reliably achievable |
| Quantified Difference | SIDA enabled accurate quantification; external standard method failed to provide reliable results due to matrix effects |
| Conditions | GC-MS/MS analysis of eugenol in fish and shrimp muscle tissue, spiked at 10, 50, and 200 μg kg⁻¹ |
Why This Matters
For procurement, this evidence confirms that eugenol-d3-acetate enables validated, matrix-independent quantification essential for regulatory compliance in food safety monitoring.
- [1] Li, J., Liu, H., Yu, M., Wu, Y., & Wang, Z. (2016). Determination of eugenol in fish and shrimp muscle tissue by stable isotope dilution assay and solid-phase extraction coupled gas chromatography–triple quadrupole mass spectrometry. Analytical and Bioanalytical Chemistry, 408(24), 6789–6797. View Source
